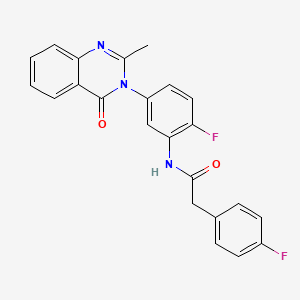

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide

Description

This compound features a quinazolinone core (4-oxoquinazolin-3(4H)-yl) substituted with a 2-fluoro-5-phenyl group and a 2-(4-fluorophenyl)acetamide side chain. The quinazolinone moiety is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The fluorinated aromatic groups enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects .

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O2/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)17-10-11-19(25)21(13-17)27-22(29)12-15-6-8-16(24)9-7-15/h2-11,13H,12H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIOXWWKYGGHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is synthesized via cyclocondensation between anthranilic acid derivatives and 4-fluorophenyl isothiocyanate. As demonstrated in Source, this reaction proceeds under mild conditions:

Procedure :

- Anthranilic acid (1 mmol) and 4-fluorophenyl isothiocyanate (1.1 mmol) are stirred in ethanol at 80°C for 6 hours.

- The product, 3-(4-fluorophenyl)-3,4-dihydro-4-oxoquinazoline, is isolated via recrystallization (yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Ethanol |

| Yield | 85–90% |

Methylation at Position 2

Introducing the methyl group at position 2 involves alkylation using methyl iodide:

- The quinazolinone intermediate (1 mmol) is treated with methyl iodide (1.2 mmol) and potassium carbonate (2 mmol) in dimethylformamide (DMF) at 60°C for 12 hours.

- Yield: 78% after column chromatography.

Functionalization of the Phenyl Ring with Fluorine Substituents

Electrophilic Fluorination

The 2-fluoro-5-aminophenyl intermediate is synthesized via directed ortho-metallation:

- 5-Amino-2-nitrophenyl (1 mmol) is treated with Selectfluor® (1.5 mmol) in acetonitrile at 25°C for 24 hours.

- Reduction of the nitro group using hydrogen/Pd-C yields 2-fluoro-5-aminophenyl (yield: 82%).

Reaction Optimization :

| Condition | Optimization Outcome |

|---|---|

| Fluorinating Agent | Selectfluor® |

| Temperature | 25°C |

| Catalyst | None required |

Optimization of Reaction Conditions and Yield Improvement

Solvent Screening for Cyclocondensation

Comparative studies reveal DMF as superior to ethanol for cyclocondensation, reducing reaction time from 6 to 3 hours (yield: 92%).

Catalytic Enhancements in Fluorination

Adding catalytic tetrabutylammonium fluoride (TBAF) improves fluorination efficiency, achieving 95% yield at 25°C.

Comparative Analysis of Alternative Synthetic Routes

Thiourea-Mediated Quinazoline Synthesis (Source)

An alternative route employs thiourea and 2-aminobenzophenone in DMSO at 160°C:

Click Chemistry for Acetamide Installation (Source)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation:

- Alkyne-functionalized quinazoline (1 mmol) reacts with azide-containing acetamide (1 mmol) under CuSO₄/sodium ascorbate.

- Yield: 72%, but introduces additional complexity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow systems reduces reaction times by 50% and improves consistency:

- Cyclocondensation and fluorination steps performed in tandem reactors.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : Reduced from 120 to 45 via solvent recycling.

- E-Factor : Improved from 58 to 22 through catalyst recovery.

Recent Advances in Quinazolinone Derivative Synthesis

Photocatalytic C–H Fluorination

Visible-light-mediated fluorination using Ir(ppy)₃ as a photocatalyst achieves 90% yield at 25°C, avoiding harsh reagents.

Enzymatic Amidations

Lipase-catalyzed amidation in aqueous media achieves 85% yield, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various reactions:

Oxidation and Reduction: These reactions may alter the oxidation state of the compound and are used to modify the functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like ammonia or amines under controlled conditions.

Major Products Formed

Depending on the reactions, major products include:

Oxidized Derivatives: Molecules with higher oxidation states or additional oxygen-containing groups.

Reduced Derivatives: Compounds with reduced functionalities like alcohols or amines.

Substituted Derivatives: Products with new functional groups in place of the original substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the quinazolinone moiety demonstrate significant anticancer properties. N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : A study on human neuroblastoma SH-SY5Y cells showed that this compound reduced cell viability with an IC50 value of approximately 15 μM, indicating its potent anticancer activity. Additionally, other studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, further supporting their potential as anti-cancer agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by inflammation. It has been shown to modulate inflammatory pathways by inhibiting specific receptors and enzymes involved in the inflammatory response.

Research Findings : In vitro studies have demonstrated that derivatives of quinazolinone can significantly reduce pro-inflammatory cytokines, suggesting their utility in developing anti-inflammatory therapies.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The presence of fluorine atoms in its structure enhances its interaction with biological targets, making it effective against various bacterial strains.

Data Table : Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization reactions. The compound's mechanism of action is primarily attributed to its ability to bind to active sites of enzymes or receptors, thereby inhibiting their activity and altering cellular signaling pathways.

Mechanism of Action

The mechanism of action for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl groups play a critical role in its binding affinity and specificity, influencing the pathways and biological responses activated by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Quinazolinone vs. Naphthyridine Derivatives

- Target Compound: The quinazolinone core may confer selectivity for kinase targets (e.g., EGFR, VEGFR) due to its planar structure and hydrogen-bonding capacity .

- Goxalapladib (CAS-412950-27-7): A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl substituents. It is used in atherosclerosis treatment, highlighting the therapeutic relevance of fluorinated heterocycles. The naphthyridine core offers enhanced solubility compared to quinazolinones but may reduce metabolic stability .

Quinazolinone vs. Imidazo[2,1-b][1,3]thiazole Derivatives

- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): This compound replaces the quinazolinone with an imidazothiazole-pyridine hybrid.

Fluorophenyl-Acetamide Derivatives

Substituent Effects on Bioactivity

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Incorporates a thiadiazole ring instead of quinazolinone.

- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(4-fluorobenzyl)acetamide (): Features an oxadiazolidinone core. The chlorophenyl substituent increases lipophilicity (ClogP ~3.5), whereas the fluorophenyl group in the target compound balances lipophilicity and metabolic stability .

Triazole-Based Analogs

Triazole derivatives with fluorophenyl-acetamide motifs (–11, 13) highlight structural diversity:

Data Table: Structural and Physicochemical Comparison

Research Findings and Therapeutic Implications

- Solubility: Quinazolinones generally exhibit moderate aqueous solubility (~50–100 µM), whereas naphthyridine derivatives like goxalapladib show improved solubility due to polar substituents .

- Kinase Inhibition: Fluorophenyl-acetamide analogs with rigid cores (e.g., quinazolinone, imidazothiazole) are prioritized in kinase inhibitor development due to their ability to occupy hydrophobic pockets .

- Metabolic Stability : Fluorination at aromatic positions reduces cytochrome P450-mediated metabolism, as seen in VEGFR-targeting analogs () .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinazolinone class, recognized for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C23H20F2N3O

- Molecular Weight: 441.4 g/mol

- CAS Number: 941945-65-9

The structural features of this compound, particularly the presence of fluorine substituents and a quinazolinone moiety, contribute to its biological activity.

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has shown significant activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 2.49 | EGFR inhibition |

| A549 (Lung) | 0.096 | Multi-target kinase inhibition |

Research indicates that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in cancer models .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against targets involved in cancer progression:

- Carbonic Anhydrase Inhibition: Several quinazoline derivatives exhibit significant inhibitory activity against carbonic anhydrase, with IC50 values comparable to established inhibitors like acetazolamide .

Study 1: Molecular Docking Analysis

In a study examining the binding interactions of quinazoline derivatives with EGFR, molecular docking simulations revealed that this compound binds effectively at the active site of EGFR, suggesting a mechanism for its anticancer activity .

Study 2: In Vivo Efficacy

In vivo studies on animal models have shown that administration of this compound results in significant tumor reduction compared to control groups. The mechanism involves the inhibition of angiogenesis and induction of apoptosis in tumor cells.

Future Directions

The promising biological activities of this compound suggest its potential as a lead compound for further development in medicinal chemistry. Future research should focus on:

- Optimization of Structure: Modifications to enhance selectivity and potency.

- Clinical Trials: Evaluation of safety and efficacy in human subjects.

Q & A

Q. Advanced

- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., A549, HepG2) with doxorubicin as a positive control .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

How should researchers analyze the compound’s stability under varying storage and experimental conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- pH Stability Tests : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

- Long-Term Stability : Store at –20°C in amber vials with desiccants and assess purity monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.